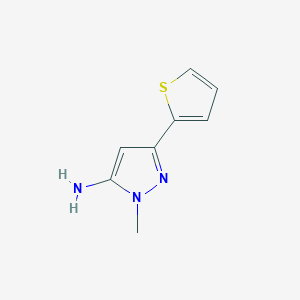

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Description

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTITKUYTQZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370698 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118430-78-7 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118430-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is centered around the classical and reliable cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore found in a multitude of biologically active compounds. The presence of the thiophene moiety and the specific substitution pattern on the pyrazole ring make this molecule a valuable scaffold for the development of novel therapeutic agents.

The synthetic strategy detailed herein focuses on a convergent approach, building the pyrazole ring in a single, high-yielding step from readily accessible precursors. The core transformation is the reaction of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. This method is favored due to its efficiency, atom economy, and the general reliability of pyrazole formation from 1,3-dicarbonyl synthons.

The causality behind this strategic choice lies in the predictable nature of the cyclocondensation reaction. The β-ketonitrile provides the C3-C4-C5 backbone of the pyrazole ring, while methylhydrazine provides the two nitrogen atoms (N1 and N2) and the N1-methyl group. The regioselectivity of the reaction is a critical consideration. In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two regioisomers can potentially form. However, in the case of a β-ketonitrile, the nitrile group is significantly more electrophilic towards the terminal nitrogen of methylhydrazine, leading to the preferential formation of the desired 5-aminopyrazole isomer.

Synthesis Pathway

The synthesis of this compound is achieved in a two-step process, commencing with the synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 1: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

The initial step involves the Claisen condensation of 2-acetylthiophene with a suitable cyanide source, typically ethyl cyanoacetate, in the presence of a strong base such as sodium ethoxide.

Caption: Synthesis of the β-ketonitrile intermediate.

Step 2: Cyclocondensation to form this compound

The synthesized 3-oxo-3-(thiophen-2-yl)propanenitrile is then reacted with methylhydrazine in a suitable solvent, such as ethanol. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final product.

Caption: Formation of the target aminopyrazole.

Detailed Experimental Protocols

Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Materials:

-

2-Acetylthiophene

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add 2-acetylthiophene (1.0 eq.).

-

Add ethyl cyanoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-oxo-3-(thiophen-2-yl)propanenitrile as a crystalline solid.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of this compound

Materials:

-

3-Oxo-3-(thiophen-2-yl)propanenitrile

-

Methylhydrazine

-

Ethanol

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.0 eq.) in ethanol in a round-bottom flask, add methylhydrazine (1.2 eq.).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

To the residue, add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure solid.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| 1 | 2-Acetylthiophene | Ethyl cyanoacetate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 75-85 |

| 2 | 3-Oxo-3-(thiophen-2-yl)propanenitrile | Methylhydrazine | This compound | 80-90 |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring and final product characterization.

-

Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC is crucial. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progression.

-

Spectroscopic Analysis: The structural integrity of the intermediate and the final product must be rigorously confirmed by spectroscopic methods.

-

¹H and ¹³C NMR: Will confirm the connectivity of atoms and the presence of the expected functional groups. For the final product, the presence of the N-methyl signal and the characteristic shifts of the pyrazole and thiophene ring protons and carbons are key indicators.

-

Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the functional groups present in the molecules, such as the C=O and C≡N stretches in the intermediate and the N-H stretches of the amino group in the final product.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

-

-

Melting Point: A sharp melting point for the crystalline products is an indicator of high purity.

By employing these analytical techniques, a researcher can have high confidence in the identity and purity of the synthesized this compound.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for this compound. The presented two-step synthesis, involving the formation of a key β-ketonitrile intermediate followed by a cyclocondensation reaction, offers a practical and scalable route to this valuable heterocyclic scaffold. The detailed experimental protocols and analytical validation steps provide a solid foundation for researchers in the field of medicinal and organic chemistry to successfully synthesize this compound for further investigation and application in drug discovery programs.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][1]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine: Physicochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene-Pyrazole Scaffolds in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the fusion of pyrazole and thiophene rings has given rise to a class of molecules with significant pharmacological promise. This guide focuses on a specific, yet representative, member of this class: 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine . This compound, bearing the Chemical Abstracts Service (CAS) registry number 118430-78-7, embodies the structural features that make thiophene-pyrazole hybrids attractive candidates for drug development.[1][2]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[3] Its structural versatility and ability to participate in various non-covalent interactions make it a privileged scaffold for targeting a wide array of biological macromolecules. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key building block in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The combination of these two rings in this compound creates a unique electronic and steric profile, offering opportunities for selective interactions with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications in drug development, with a particular focus on its prospective role as a kinase inhibitor.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this specific molecule is not extensively published, a combination of information from chemical suppliers and predictive models allows for the compilation of a reliable physicochemical profile.

| Property | Value | Source |

| CAS Number | 118430-78-7 | [1][2] |

| Molecular Formula | C₈H₉N₃S | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| Appearance | Predicted: Off-white to yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 100-150 °C. | Prediction based on similar structures |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | Prediction based on similar structures |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | Inferred from related compounds |

| pKa | Not experimentally determined. The 5-amino group is expected to be basic. | Chemical structure analysis |

| LogP | Predicted: 1.48 | [4] |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Synthesis and Characterization: A Detailed Experimental Protocol

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.

Synthesis of the β-Ketonitrile Precursor: 3-Oxo-3-(thiophen-2-yl)propanenitrile

The key precursor for the synthesis of the title compound is 3-oxo-3-(thiophen-2-yl)propanenitrile. This can be synthesized via the Claisen condensation of 2-acetylthiophene with a suitable cyanating agent, such as ethyl cyanoacetate, followed by decarboxylation. A more direct and environmentally friendly approach involves the reaction of an ester with acetonitrile in the presence of a strong base.

Diagram: Synthesis of the β-Ketonitrile Precursor

Caption: General scheme for the synthesis of the β-ketonitrile precursor.

Cyclocondensation to Form this compound

The final step in the synthesis is the regioselective cyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to yield the 5-aminopyrazole. The use of methylhydrazine directs the formation of the N-methylated pyrazole.

Diagram: Synthesis of this compound

Caption: Cyclocondensation reaction to form the final product.

Step-by-Step Experimental Protocol

Materials:

-

3-Oxo-3-(thiophen-2-yl)propanenitrile

-

Methylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(thiophen-2-yl)propanenitrile (1 equivalent) and absolute ethanol to form a solution.

-

Addition of Reagents: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35 (dd, 1H, J = 5.0, 1.2 Hz, Thiophene H5), 7.20 (dd, 1H, J = 3.6, 1.2 Hz, Thiophene H3), 7.05 (dd, 1H, J = 5.0, 3.6 Hz, Thiophene H4), 6.05 (s, 1H, Pyrazole H4), 3.90 (br s, 2H, NH₂), 3.75 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.0 (C5), 148.5 (C3), 135.0 (Thiophene C2), 128.0 (Thiophene C5), 126.5 (Thiophene C4), 125.0 (Thiophene C3), 95.0 (C4), 36.0 (N-CH₃). |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3100-3000 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1620 (N-H bending), 1580, 1490 (C=C and C=N stretching). |

| Mass Spectrometry (ESI-MS) | m/z: 180.05 [M+H]⁺. |

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.[3][5][6]

Potential Applications in Drug Development

The structural amalgamation of a thiophene and a pyrazole ring, as seen in this compound, has been a fruitful area of research in drug discovery. The diverse biological activities reported for this class of compounds suggest a wide range of therapeutic possibilities.

Kinase Inhibition: A Promising Avenue

A significant body of research has highlighted the potential of pyrazole-based compounds as potent and selective kinase inhibitors.[7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 5-aminopyrazole scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical component of the ATP-binding pocket. The thiophene ring can then be directed towards other regions of the active site, contributing to both potency and selectivity.

Diagram: Putative Kinase Binding Mode

Caption: Proposed binding mode of the thiophene-pyrazole scaffold in a kinase active site.

The specific substitution pattern of this compound, with the thiophene at the 3-position and the amino group at the 5-position, is particularly well-suited for this type of interaction. The N-methyl group can be oriented towards the solvent-exposed region, potentially improving solubility and pharmacokinetic properties.

Other Potential Therapeutic Areas

Beyond kinase inhibition, thiophene-pyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: The heterocyclic nature of these compounds makes them promising candidates for the development of new anti-infective agents.[10]

-

Anti-inflammatory Effects: As analogs of known anti-inflammatory drugs, these compounds may modulate inflammatory pathways.[3]

-

Anticancer Properties: In addition to kinase inhibition, some thiophene-pyrazole derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.[7]

Conclusion

This compound represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. Its straightforward synthesis, combined with the promising biological activities associated with the thiophene-pyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The detailed physicochemical and spectroscopic information, along with the comprehensive experimental protocol provided in this guide, is intended to empower researchers to further explore the potential of this and related compounds. The continued investigation of such molecules holds the key to unlocking new and effective treatments for a range of human diseases.

References

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]

-

Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. [Link]

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-. PubChem. [Link]

-

Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. PubMed. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

- Synthesis of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Prediction of physicochemical properties. PubMed. [Link]

-

Prediction of Physicochemical Properties. ResearchGate. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole. PrepChem. [Link]

- Synthesis process of beta-cyclodextrin-poly-L-glutamic acid-benzyl ester grafted copolymer.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. CAS:118430-78-7, 1-甲基-3-(噻吩-2-基)-1H-吡唑-5-胺-毕得医药 [bidepharm.com]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine molecular structure elucidation

An In-Depth Technical Guide to the Molecular Structure Elucidation of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Introduction: The Structural Challenge and Strategic Approach

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating both pyrazole and thiophene rings are of significant interest due to their diverse pharmacological activities and unique electronic properties.[1][2] This guide focuses on a specific, yet representative, member of this class: This compound . With the molecular formula C₈H₉N₃S and a molecular weight of 179.24 g/mol , this compound (CAS Number: 118430-78-7) presents a classic structural puzzle whose solution requires a synergistic application of modern analytical techniques.[3]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the definitive structural characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are integrated to build a cohesive structural argument, which can be unequivocally confirmed by X-ray Crystallography.

The Analytical Cornerstone: Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a detailed map of atomic connectivity.

Proton (¹H) NMR: Mapping the Hydrogen Environment

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. For this compound, we anticipate a distinct set of signals.

Anticipated ¹H NMR Data (in CDCl₃ or DMSO-d₆):

-

N-Methyl Protons: A sharp singlet peak resulting from the three equivalent protons on the methyl group attached to the pyrazole nitrogen.

-

Amine Protons (-NH₂): A broad singlet, as the protons can undergo chemical exchange. This peak's intensity will integrate to two protons and will disappear upon adding a drop of D₂O to the NMR tube, a key validation step.[1]

-

Pyrazole H-4 Proton: A singlet peak, as it has no adjacent protons to couple with. Its chemical shift is characteristic of the electron-rich pyrazole ring.[1]

-

Thiophene Ring Protons: The three protons on the 2-substituted thiophene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region, arising from their mutual coupling.

Carbon (¹³C) NMR: Revealing the Carbon Skeleton

¹³C NMR spectroscopy maps the unique carbon environments within the molecule. Given the structure's eight carbon atoms, we expect to observe eight distinct signals in the proton-decoupled spectrum.

Anticipated ¹³C NMR Data:

-

N-Methyl Carbon: A signal in the aliphatic region of the spectrum.

-

Heteroaromatic Carbons: The remaining seven carbons, belonging to the pyrazole and thiophene rings, will appear in the downfield region (typically δ 100-160 ppm). The carbons directly attached to heteroatoms (N or S) and the substituted C-3 and C-5 of the pyrazole ring will be the most downfield.

2D NMR: Connecting the Pieces

While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment is critical for confirming the proton-proton connectivities within the thiophene ring, tracing the coupling network between the adjacent protons.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons of the thiophene and pyrazole (C-4) rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away.[7] Key expected HMBC correlations include:

-

From the N-methyl protons to pyrazole carbons C-5 and C-3 .

-

From the thiophene H-3' proton to the pyrazole C-3 .

-

From the pyrazole H-4 proton to pyrazole carbons C-3 and C-5 .

-

These correlations definitively link the N-methyl group, the pyrazole ring, and the thiophene ring in the correct orientation.

Caption: Workflow for structural assembly using NMR spectroscopy.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.[1]

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

-

Following 1D analysis, acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Use standard instrument parameters, optimizing the relaxation delay (d1) and number of scans for adequate signal-to-noise.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H spectra, perform integration to determine proton ratios.

-

Analysis: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular connectivity.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a powerful technique that provides the exact molecular weight and elemental composition of a compound, serving as a primary check on its identity.[8]

High-Resolution Mass Spectrometry (HRMS)

For this molecule, HRMS (e.g., ESI-TOF) is the method of choice. It measures the mass-to-charge ratio (m/z) with high precision.

Anticipated HRMS Data:

-

Molecular Ion: The calculated exact mass of the [M+H]⁺ ion for C₈H₁₀N₃S⁺ is 180.0590. HRMS should provide a measured value within a very narrow tolerance (e.g., ± 5 ppm), confirming the elemental formula.

-

Nitrogen Rule: The compound contains three nitrogen atoms (an odd number), and its nominal molecular weight is 179 (an odd number). This adherence to the Nitrogen Rule is a quick and valuable check.[9]

-

Isotopic Pattern: The presence of sulfur will result in a characteristic [M+2]⁺ peak with an abundance of approximately 4.4% relative to the monoisotopic [M]⁺ peak, providing further evidence for the presence of a sulfur atom.

Fragmentation Analysis (MS/MS)

While heterocyclic systems are relatively stable, tandem mass spectrometry (MS/MS) can induce fragmentation, providing clues about the molecule's structure.[10][11] The molecular ion is selected and fragmented, and the resulting daughter ions are analyzed.

Caption: Potential fragmentation pathways in mass spectrometry.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or coupled with liquid chromatography (LC).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺). Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula.

Complementary Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Anticipated Key FT-IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[12] |

| 3150 - 3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (N-CH₃) |

| 1650 - 1500 | C=C and C=N Stretch | Pyrazole & Thiophene Rings[13] |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

The presence of sharp, distinct peaks in the N-H stretching region is a strong confirmation of the primary amine group.

X-ray Crystallography: The Unambiguous Proof

While the combination of NMR, MS, and IR provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, definitive proof.[14] It moves beyond connectivity to provide a precise 3D model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and intermolecular packing interactions.[15]

Causality for Use: This technique is employed when absolute stereochemistry, subtle conformational features, or intermolecular interactions (like hydrogen bonding) are critical to the research, or as the final, incontrovertible piece of evidence for a new chemical entity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[14]

-

Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.[15]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX). Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Integrated Data Analysis and Conclusion

The process of structure elucidation is one of synergistic data integration. No single technique provides the complete picture, but together, they build an irrefutable case.

Summary of Expected Analytical Data:

| Technique | Parameter | Expected Result for C₈H₉N₃S |

|---|---|---|

| HRMS | [M+H]⁺ Exact Mass | Found: 180.0590 ± 5 ppm (Calc: 180.0590) |

| ¹H NMR | Key Signals (δ, ppm) | ~3.7 (s, 3H, N-CH₃), ~4.5 (br s, 2H, NH₂), ~5.8 (s, 1H, Pyrazole H-4), 7.0-7.5 (m, 3H, Thiophene) |

| ¹³C NMR | Number of Signals | 8 distinct carbon signals |

| FT-IR | Key Bands (cm⁻¹) | ~3350 (N-H), ~3100 (Aromatic C-H), ~1600 (C=N/C=C) |

| 2D NMR | Key HMBC Correlation | N-CH₃ → C -3 of Pyrazole |

The workflow begins with HRMS confirming the correct molecular formula. FT-IR validates the presence of key functional groups like the amine. The detailed 1D and 2D NMR data then allow for the complete assembly of the molecular skeleton, piece by piece, connecting the methyl group to the pyrazole and the pyrazole to the thiophene. Finally, should it be required, X-ray crystallography provides a high-resolution 3D image, leaving no doubt as to the molecule's true structure.

Caption: Integrated workflow for molecular structure elucidation.

By following this rigorous, multi-technique approach, researchers can confidently and accurately determine the structure of this compound, providing the solid foundation necessary for any subsequent research and development efforts.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- This compound, min 97%, 100 mg. BenchChem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.

- MASS SPECTRA OF NITROGEN HETEROCYCLES. CSIRO Publishing.

- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health (NIH).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH).

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem.

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Thieme.

- Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Journal of Pharmaceutical Research International.

- 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag KG.

- Mass Spectrometry of Heterocyclic Compounds. ScienceDirect.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. connectsci.au [connectsci.au]

- 11. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as the core for a multitude of biologically active compounds.[1][2] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology, has cemented its importance and continues to inspire the synthesis of novel derivatives.[2][3] However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous process underpinned by a strategic and multi-tiered biological screening cascade.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively screen and characterize novel pyrazole derivatives. We will move beyond simple procedural lists to explore the rationale behind experimental choices, ensuring a robust and self-validating screening strategy.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a random walk through assays but a deliberately planned cascade designed to efficiently identify potent, selective, and drug-like molecules. The initial choice of targets and the overall workflow are critical determinants of success.

Target Selection: Aligning Chemistry with Biology

The versatility of the pyrazole scaffold allows it to interact with a wide array of biological targets.[4][5] Initial target selection should be guided by the intended therapeutic area and the structural features of the synthesized library.

-

Protein Kinases: A predominant target class for pyrazole derivatives due to their ability to act as ATP-competitive inhibitors.[6] Key kinase families to consider include Cyclin-Dependent Kinases (CDKs) for cancer, Janus Kinases (JAKs) for inflammatory diseases and cancers, and receptor tyrosine kinases like VEGFR-2 and EGFR for oncology.[7][8][9]

-

Cyclooxygenase (COX) Enzymes: The development of selective COX-2 inhibitors like Celecoxib makes this a primary target for novel pyrazoles intended as anti-inflammatory agents.[10][11]

-

Microbial Enzymes: For antimicrobial applications, targets could include bacterial DNA gyrase, dihydrofolate reductase, or fungal-specific enzymes.[12][13]

-

Other Targets: The pyrazole core has shown activity against a diverse range of other targets, including dipeptidyl peptidase-IV (DPP-IV) for diabetes and tubulin for cancer.[14][15]

The Screening Cascade: A Funnel Approach

A tiered approach, often called a screening cascade, is the most efficient method to manage a library of novel compounds. This strategy uses progressively more complex and resource-intensive assays to filter compounds, ensuring that only the most promising candidates advance.

Caption: A typical screening cascade for novel drug candidates.

Part 2: Primary Screening Methodologies

The goal of primary screening is to rapidly and cost-effectively test a large number of compounds to identify initial "hits".[16] These assays are typically performed at a single high concentration (e.g., 10 µM).

In Vitro Biochemical Assays: Targeting the Enzyme

Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme. They are invaluable for identifying direct inhibitors.

Example Target: Protein Kinases Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[6][17] The ADP-Glo™ Kinase Assay is a common high-throughput method that quantifies kinase activity by measuring the amount of ADP produced.[18]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Objective: To determine the percent inhibition of a specific protein kinase by novel pyrazole derivatives at a single concentration.

2. Materials:

- Purified recombinant kinase (e.g., JAK2, CDK2).

- Kinase-specific substrate (peptide or protein).

- ATP (at Km concentration for the specific kinase).

- Kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

- Test Compounds: 10 mM stock in 100% DMSO.

- Positive Control: Staurosporine or another known inhibitor for the target kinase.

- Negative Control: DMSO vehicle.

- 384-well white, flat-bottom plates.

3. Procedure:

- Compound Plating: Prepare a working solution of test compounds at 200 µM in kinase buffer (final assay concentration will be 10 µM). Dispense 0.5 µL of test compounds, positive control, or DMSO into wells of a 384-well plate.

- Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.

- Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 10.5 µL.

- Incubation: Shake the plate gently and incubate at 30°C for 30-60 minutes.

- ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

- Data Acquisition: Read the luminescence on a plate reader.

4. Data Analysis & Validation:

- Calculate Percent Inhibition: 100 * (1 - (Lumi_Compound - Lumi_Background) / (Lumi_DMSO - Lumi_Background))

- Self-Validation: The positive control (e.g., Staurosporine) should show >90% inhibition. The Z'-factor for the plate (a measure of assay quality) should be > 0.5. Hits are typically defined as compounds showing >50% inhibition.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays measure the overall effect of a compound on cellular function, such as proliferation, viability, or signaling. They provide a more physiologically relevant context than biochemical assays.

Example: Anticancer Antiproliferative Screening A common first step for anticancer drug discovery is to screen compounds for their ability to inhibit the growth of cancer cell lines.[7][19] The choice of cell lines is critical; for a library of potential kinase inhibitors, one might select cell lines known to be dependent on that kinase's activity (e.g., HEL cells for JAK2 inhibitors).[9]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

1. Objective: To assess the cytotoxic or cytostatic effect of novel pyrazole derivatives on a cancer cell line.

2. Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7][19]

- Complete growth medium (e.g., DMEM + 10% FBS).

- Test Compounds: 10 mM stock in 100% DMSO.

- Positive Control: Doxorubicin or another known cytotoxic agent.

- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

- Solubilization Solution (e.g., DMSO or acidified isopropanol).

- 96-well clear, flat-bottom plates.

3. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive controls.

- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

- Data Acquisition: Read the absorbance at 570 nm using a plate reader.

4. Data Analysis & Validation:

- Calculate Percent Viability: 100 * (Abs_Compound / Abs_DMSO)

- Self-Validation: The positive control should yield a dose-dependent decrease in viability. Wells with no cells serve as a background control. The results from this assay are used to generate dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Secondary Assays and Mechanism of Action

Once primary hits are identified, the focus shifts to confirming their activity, determining their potency and selectivity, and understanding how they work.

Dose-Response and Potency Determination

Single-point screening is insufficient to characterize a compound. A full dose-response curve (typically 8-10 concentrations) must be generated to calculate the IC50 (for inhibition) or EC50 (for activation) value. This quantitative measure of potency is critical for comparing compounds and making structure-activity relationship (SAR) decisions.[19]

Table 1: Representative Screening Data for Novel Pyrazole Kinase Inhibitors

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (Off-Target/Target) |

| PYR-001 | 95% | 50 | 5,000 | 100 |

| PYR-002 | 88% | 120 | 150 | 1.25 |

| PYR-003 | 45% | >10,000 | >10,000 | - |

| Staurosporine | 99% | 2 | 5 | 2.5 |

This table presents hypothetical data for illustrative purposes.

Selectivity Profiling: A Test of Specificity

A potent compound is not necessarily a good drug candidate; it must also be selective. A compound that inhibits many targets can lead to off-target toxicity. The causality behind this step is to de-risk a candidate early. For kinase inhibitors, hits should be screened against a panel of related kinases to determine their selectivity profile.[6][17] A compound like PYR-001 in the table above, with a 100-fold selectivity, is far more desirable than a non-selective compound like PYR-002 .

Mechanism of Action (MoA) Elucidation

MoA studies confirm that the compound works through the intended biological mechanism. For a pyrazole derivative designed to inhibit a specific kinase in a signaling pathway, a key experiment is to demonstrate that it blocks the phosphorylation of that kinase's downstream substrate in cells.

Example: Inhibition of the JAK/STAT Pathway Several 4-amino-(1H)-pyrazole derivatives are potent JAK inhibitors.[9] The JAK/STAT pathway is crucial for cytokine signaling.[8] Inhibition of JAK should prevent the phosphorylation of STAT proteins.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

This hypothesis can be tested using Western blotting. Cells would be treated with the pyrazole inhibitor, stimulated with a cytokine, and cell lysates would be probed with antibodies specific for phosphorylated STAT (p-STAT). A successful inhibitor would show a dose-dependent reduction in the p-STAT signal compared to the vehicle control.[8]

Part 4: Early-Stage Preclinical Profiling

Promising leads must be evaluated for their drug-like properties. Modern drug discovery integrates these assessments early to prevent late-stage failures.

In Silico and In Vitro ADMET Screening

Before committing to expensive in vivo studies, a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be evaluated.[20]

-

In Silico Screening: Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity based on the compound's structure.[21][22]

-

In Vitro ADMET Assays: Laboratory-based assays can measure properties like metabolic stability in liver microsomes, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes.

In Vivo Efficacy Models

The final validation for a drug candidate is its efficacy in a living organism. The choice of model is critical and depends on the therapeutic area.

-

Oncology: Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are used to assess a compound's ability to inhibit tumor growth.[7][23]

-

Inflammation: The carrageenan-induced paw edema model in rats is a classic method to evaluate the in vivo anti-inflammatory activity of novel compounds.[24][25]

Conclusion

The biological screening of novel pyrazole derivatives is a systematic, multi-faceted process that relies on an intelligent and logical progression of assays. By starting with a broad, high-throughput screen and progressively filtering compounds through more detailed secondary and mechanistic studies, researchers can efficiently identify candidates with genuine therapeutic potential. Each step in the cascade is a self-validating system, with built-in controls and rational decision points, ensuring that only the most robust and promising molecules proceed. This integrated approach, combining biochemical rigor, cell biology, and early pharmacokinetic profiling, is essential to unlock the full potential of the versatile pyrazole scaffold in modern drug discovery.

References

-

Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]

-

Title: Synthesis and antimicrobial activity of some novel pyrazoles Source: Scholars Research Library URL: [Link]

-

Title: Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

-

Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

-

Title: Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents Source: PubMed URL: [Link]

-

Title: In vitro anticancer screening of synthesized compounds Source: ResearchGate URL: [Link]

-

Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

-

Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: NIH URL: [Link]

-

Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI URL: [Link]

-

Title: Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines Source: PMC - NIH URL: [Link]

-

Title: Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations Source: Chemical Methodologies URL: [Link]

-

Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Anticancer activity of some known pyrazolopyridine derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL: [Link]

-

Title: Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Source: Chemical Methodologies URL: [Link]

-

Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: PubMed URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PubMed Central URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen Source: SciSpace URL: [Link]

-

Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: PubMed Central URL: [Link]

-

Title: Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents Source: RSC Publishing URL: [Link]

-

Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: Chemical Methodologies URL: [Link]

-

Title: Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 Source: J-Gate URL: [Link]

-

Title: Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]

-

Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: MDPI URL: [Link]

-

Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities Source: Semantic Scholar URL: [Link]

-

Title: Pyrazole as an anti-inflammatory scaffold Source: International journal of health sciences URL: [Link]

-

Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: PubMed Central URL: [Link]

-

Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source: NIH URL: [Link]

-

Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemmethod.com [chemmethod.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemmethod.com [chemmethod.com]

- 21. scispace.com [scispace.com]

- 22. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Frontiers: A Technical Guide to Modeling 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine and its Analogs for Accelerated Drug Discovery

This whitepaper provides a comprehensive technical guide for the in silico modeling of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a representative of the promising pyrazole-thiophene scaffold in medicinal chemistry. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the therapeutic potential of this class of molecules. By elucidating the causality behind methodological choices and providing self-validating protocols, this guide aims to empower researchers to rationally design and screen novel therapeutic agents.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in designing molecules that interact with a wide array of biological targets.[1] When combined with a thiophene moiety, another heterocycle known to enhance pharmacokinetic and pharmacodynamic profiles, the resulting compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Recent studies have highlighted the potential of pyrazole-thiophene hybrids as multi-target inhibitors, for instance, against key proteins in cancer signaling pathways like EGFR and VEGFR-2.[6][7]

This guide will navigate the essential in silico techniques, from initial structure preparation to the prediction of biological activity and pharmacokinetic properties. We will explore molecular docking to predict binding modes, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate chemical structure with biological activity, molecular dynamics simulations to understand dynamic interactions, and ADMET prediction to assess drug-likeness.

I. Foundational Steps: Ligand and Target Preparation

The journey of in silico modeling begins with the meticulous preparation of the small molecule (ligand) and its biological target (protein). The accuracy of all subsequent predictions hinges on the quality of these initial structures.

Ligand Preparation

The representative ligand for this guide is this compound. While specific experimental data for this exact molecule is not extensively available, its structure can be obtained from chemical databases like PubChem for analogous compounds (e.g., 1-Methyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine).[8]

Protocol for Ligand Preparation:

-

2D Structure Sketching and Conversion:

-

Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure.

-

-

Energy Minimization:

-

Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step removes steric clashes and obtains a low-energy conformation.

-

-

File Format Conversion:

-

Save the optimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. Software like Open Babel can be used for this conversion.[9]

-

Target Identification and Preparation

Given the known activities of pyrazole-thiophene scaffolds, we will consider two primary therapeutic areas for target selection: oncology and inflammation.

-

Oncology Target: Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Pyrazole derivatives have been shown to inhibit its activity.[6] We will use the PDB ID: 6LU7 for our workflow.

-

Inflammation Target: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene-pyrazole hybrids have demonstrated COX-2 inhibitory potential.[10][11] We will use the PDB ID: 3LN1.

Protocol for Target Preparation:

-

PDB File Retrieval:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

-

Protein Cleaning:

-

Adding Hydrogens and Charges:

-

Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding.

-

Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.[9]

-

-

Defining the Binding Site:

-

Identify the binding pocket of the protein. This can be done based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

-

II. Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[12] It allows us to visualize potential binding modes and estimate the binding affinity, providing a rationale for the molecule's biological activity.

Diagram of the Molecular Docking Workflow:

Caption: A streamlined workflow for molecular docking studies.

Protocol for Molecular Docking using AutoDock Vina:

-

Grid Box Generation:

-

Define a grid box that encompasses the entire binding site of the target protein. This box defines the search space for the ligand.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculation.[12] The program will systematically search for the best binding poses of the ligand within the defined grid box.

-

-

Analysis of Results:

-

The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.

-

Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

| Parameter | Description | Typical Value |

| Binding Affinity | Estimated free energy of binding. | < -6.0 kcal/mol (indicative of good binding) |

| RMSD | Root Mean Square Deviation between docked poses. | < 2.0 Å (indicates convergence of results) |

III. Correlating Structure with Activity: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[13] A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds.

Diagram of the QSAR Modeling Workflow:

Caption: The iterative process of developing and validating a QSAR model.

Protocol for QSAR Model Development:

-

Data Set Preparation:

-

Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area).

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to validate its predictive power.

-

-

Model Building and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

-

Validate the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[14]

-

| Statistical Parameter | Acceptable Value |

| R² (Coefficient of Determination) | > 0.6 |

| Q² (Predictive R²) | > 0.5 |

IV. Simulating Dynamic Behavior: Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[15] This provides insights into the stability of the binding pose and the flexibility of the protein.

Protocol for Molecular Dynamics Simulation using GROMACS:

-

System Preparation:

-

Take the best-ranked pose from the molecular docking as the starting structure.

-

Solvate the complex in a box of water molecules and add ions to neutralize the system.[16]

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the solvated system.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).[17]

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

V. Assessing Drug-Likeness: ADMET Prediction

For a compound to be a successful drug, it must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET prediction tools can help identify potential liabilities early in the drug discovery process.[19][20]

Protocol for ADMET Prediction:

-

Input the Molecular Structure:

-

Use online platforms or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict the ADMET properties of this compound.[18]

-

-

Analyze the Predictions:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Pay close attention to predictions of potential toxicity, such as hERG inhibition or Ames mutagenicity.[21]

-

| ADMET Property | Desirable Range/Outcome |

| LogP (Lipophilicity) | 1-3 |

| Molecular Weight | < 500 Da |

| H-bond Donors | < 5 |

| H-bond Acceptors | < 10 |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Non-inhibitor |

VI. Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for the initial assessment of this compound and its analogs. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this promising chemical scaffold, thereby accelerating the drug discovery and development process. The predictions generated from these computational studies can guide the synthesis of more potent and safer drug candidates, ultimately increasing the efficiency and success rate of preclinical research.

References

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

ProtoQSAR. QSAR models. Retrieved from [Link]

-

Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

-

ResearchGate. Workflow of QSAR modeling. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Barakat, K. H. (2009, February). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

-

Roy, K., et al. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Wikipedia. Quantitative structure–activity relationship. Retrieved from [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

-

Protheragen. ADMET Prediction. Retrieved from [Link]

-

Sygnature Discovery. ADMET Prediction Software. Retrieved from [Link]

-

Rowan. ADMET Prediction. Retrieved from [Link]

-

Bioinformatics For Beginners. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb [Video]. YouTube. Retrieved from [Link]

-

PubChem. 1-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChem. 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine. Retrieved from [Link]

-

National Institutes of Health. (2025, October 22). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Retrieved from [Link]

-

National Institutes of Health. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

-

Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved from [Link]

-

ResearchGate. Chemical structures of pyrazole, thiophene, and thienopyrazoles. Retrieved from [Link]

-

Journal of Molecular Structure. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Retrieved from [Link]

-

RSC Publishing. (2023, April 18). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Retrieved from [Link]

-

PubChem. 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine. Retrieved from [Link]

-

Compchems. (2022, July 25). Setting up a Molecular Dynamics simulation. Retrieved from [Link]

-

PubMed. (2023). Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. Retrieved from [Link]

-

PubMed Central. (2022, April 8). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Retrieved from [Link]

-